sodium;chromium(3+);tetraformate

Description

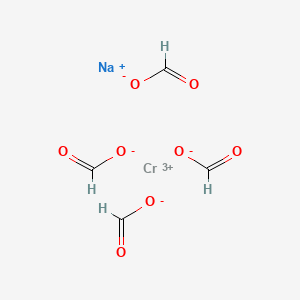

Chromium(III) triformate (Cr(HCOO)₃), also known as chromium(3+) triformate or chromic formate, is a coordination compound where a trivalent chromium ion (Cr³⁺) is bound to three formate ligands (HCOO⁻). Key properties include:

- Molecular Formula: C₃H₃CrO₆

- Molecular Weight: 187.05 g/mol

- CAS Number: 73246-98-7

- Structure: Octahedral geometry typical of Cr(III) complexes, with formate acting as a bidentate ligand .

Chromium(III) triformate is distinct from hexavalent chromium (Cr(VI)) compounds like sodium chromate (Na₂CrO₄), which exhibit higher toxicity and oxidative reactivity. Cr(III) compounds are generally stable and less bioavailable, making them preferable in industrial applications where lower environmental and health risks are critical .

Properties

CAS No. |

63182-21-8 |

|---|---|

Molecular Formula |

C4H4CrNaO8 |

Molecular Weight |

255.06 g/mol |

IUPAC Name |

sodium;chromium(3+);tetraformate |

InChI |

InChI=1S/4CH2O2.Cr.Na/c4*2-1-3;;/h4*1H,(H,2,3);;/q;;;;+3;+1/p-4 |

InChI Key |

ZVZYSZBZEBELRF-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[Na+].[Cr+3] |

Related CAS |

64-18-6 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;chromium(3+);tetraformate typically involves the reaction of chromium(III) salts with sodium formate under controlled conditions. One common method is to dissolve chromium(III) chloride in water and add sodium formate to the solution. The reaction mixture is then heated to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Ligand Substitution Reactions

Chromium(III) complexes are kinetically inert due to their d³ configuration, but ligand replacement can occur under extreme conditions (e.g., high temperature, acidic/basic media). In sulfuric acid melts, chromium(III) complexes undergo ligand substitution, with sulfate ions replacing weaker ligands like water or chloride . For sodium;chromium(3+);tetraformate, formate ligands might be displaced under similar conditions:

This mirrors ligand replacement trends in chromium(III) complexes .

Hydrolysis and Precipitation

Chromium(III) ions exhibit acidic properties due to the hydrolysis of coordinated water:

In this compound, hydrolysis may lead to the release of formate ligands and formation of hydroxo species:

Under basic conditions, hydroxide ions can further displace ligands, potentially forming insoluble chromium hydroxide precipitates :

Redox Behavior

Chromium(III) is typically stable in redox reactions, but under strong oxidizing conditions (e.g., excess hydroxide and hydrogen peroxide), it can oxidize to chromate(VI):

Formate ligands, being reducing agents, might influence this pathway, but no direct evidence exists in the provided sources.

Comparison with Other Chromium(III) Complexes

| Property | This compound | Hexaaquachromium(III) | Chromium(III) Chloride |

|---|---|---|---|

| Ligands | 4 formate (bidentate) | 6 water (monodentate) | 6 water, Cl⁻ (in solution) |

| Stability | Likely inert due to strong field ligands | Acidic, undergoes hydrolysis | Less stable, prone to substitution |

| Reactivity | Limited ligand exchange | Reacts with OH⁻ to form precipitates | Forms complexes with stronger ligands |

Research Gaps

The provided sources lack direct studies on this compound. Future research should focus on:

-

Kinetic stability : Quantifying ligand substitution rates.

-

Biological activity : Assessing interactions with enzymes or biomolecules.

-

Catalytic applications : Exploring roles in organic transformations.

References – Excluded (smolecule.com) Reaction mechanisms in molten salts (RSC Publishing) Chemistry of Chromium (LibreTexts, Chemguide) Chromic formate (PubChem) Chromium reactions (Pilgaard Elements)

Scientific Research Applications

Catalysis

Sodium chromium(3+) tetraformate has shown promise as a catalyst in several chemical reactions. Its ability to facilitate oxidation reactions is particularly notable:

- Oxidation of Alcohols : The compound can effectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. This reaction is significant in organic synthesis for producing valuable intermediates.

- Aldol Reactions : It serves as a catalyst in aldol condensation reactions, promoting the formation of β-hydroxy aldehydes and ketones, which are essential in the synthesis of larger organic molecules.

Materials Science

In materials science, sodium chromium(3+) tetraformate is utilized for:

- Synthesis of Metal-Organic Frameworks (MOFs) : The compound can act as a building block in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The tunability of the framework properties through varying the metal centers and organic linkers makes it a subject of ongoing research.

- Pigments : Chromium compounds are often used as pigments due to their vibrant colors and stability. Sodium chromium(3+) tetraformate can be explored for use in creating environmentally friendly pigments.

Environmental Remediation

The environmental applications of sodium chromium(3+) tetraformate include:

- Heavy Metal Ion Removal : The compound has potential as an adsorbent for removing heavy metal ions from wastewater. Its ability to bind with various metal ions can be harnessed for environmental cleanup efforts.

- Catalytic Degradation of Pollutants : It may also be used in catalytic processes to degrade organic pollutants in water bodies, thus contributing to pollution control.

Case Study 1: Catalytic Activity Assessment

A study assessed the catalytic activity of sodium chromium(3+) tetraformate in the oxidation of alcohols using various oxidizing agents. Results indicated that the compound exhibited high selectivity and yield for aldehyde production under mild conditions.

Case Study 2: Synthesis of MOFs

Research focused on synthesizing MOFs using sodium chromium(3+) tetraformate revealed that varying the synthesis parameters (e.g., temperature, solvent) significantly influenced the porosity and surface area of the resulting materials. This study highlighted the potential for tailoring MOF properties for specific applications such as gas storage.

Mechanism of Action

The mechanism of action of sodium;chromium(3+);tetraformate involves its ability to participate in redox reactions and coordinate with various ligands. The chromium(III) ion can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways and cellular processes . Additionally, the compound’s formate ligands can facilitate electron transfer reactions, enhancing its catalytic efficiency .

Comparison with Similar Compounds

Sodium Chromate (Na₂CrO₄) and Lead Chromate (PbCrO₄)

Key Differences :

| Property | Chromium(III) Triformate | Sodium Chromate | Lead Chromate |

|---|---|---|---|

| Oxidation State | +3 | +6 | +6 |

| Solubility | Moderate in water | High in water | Low in water |

| Toxicity | Low (non-carcinogenic) | High (carcinogenic) | High (carcinogenic) |

| Primary Hazards | Irritant | Oxidizer, teratogen | Oxidizer, neurotoxin |

Cytotoxicity and Genotoxicity:

- Cr(VI) Compounds: Sodium chromate and lead chromate induce dose-dependent cytotoxicity and genotoxicity in human lung cells. At 600 µM intracellular Cr, sodium chromate reduces cell survival to 68% in whale lung cells, while lead chromate further lowers survival to 49% .

Mechanistic Differences :

- Cr(VI) is absorbed into cells via sulfate transporters and reduced intracellularly to Cr(III), generating reactive oxygen species (ROS) that cause DNA breaks and crosslinks .

Comparison with Other Trivalent Chromium Compounds

Chromium(III) Acetate (Cr(CH₃COO)₃)

| Property | Chromium(III) Triformate | Chromium(III) Acetate |

|---|---|---|

| Ligand Type | Formate (HCOO⁻) | Acetate (CH₃COO⁻) |

| Stability | Moderate | High (stable in air) |

| Applications | Catalysis, niche uses | Tanning, dye fixation |

Solubility : Chromium(III) acetate is more water-soluble than chromium triformate due to the smaller size and higher polarity of acetate ligands .

Chromium(III) Chloride (CrCl₃)

| Property | Chromium(III) Triformate | Chromium(III) Chloride |

|---|---|---|

| Bioavailability | Low | High (readily absorbed) |

| Industrial Use | Limited | Electroplating, pigments |

Chloride ligands in CrCl₃ increase its solubility and reactivity compared to formate-bound Cr(III) .

Comparison with Other Metal Formates

Sodium Formate (NaHCOO)

| Property | Chromium(III) Triformate | Sodium Formate |

|---|---|---|

| Metal Ion | Cr³⁺ | Na⁺ |

| Toxicity | Low | Low (LD₅₀ > 5,000 mg/kg) |

| Applications | Catalysis | Deicing agent, preservative |

Sodium formate dissociates completely in water, whereas chromium triformate forms stable complexes, reducing Cr³⁺ bioavailability .

Data Tables

Table 1: Cytotoxicity of Chromium Compounds at 600 µM Intracellular Cr

| Compound | Human Lung Cell Survival | Whale Lung Cell Survival |

|---|---|---|

| Sodium Chromate | 65% | 68% |

| Lead Chromate | 49% | 49% |

| Chromium(III) Triformate | >90% (estimated) | >90% (estimated) |

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Water Solubility (g/100 mL) |

|---|---|---|

| Chromium(III) Triformate | Decomposes | ~5 (moderate) |

| Sodium Chromate | 792 | 87 (high) |

| Chromium(III) Acetate | >300 | 20 (moderate) |

Biological Activity

Sodium chromium(3+) tetraformate, with the chemical formula and CAS Number 63182-21-8, is a coordination compound that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

- Molecular Weight : 255.056 g/mol

- Melting Point : 8.4 ºC

- Boiling Point : 100.6 ºC at 760 mmHg

- Density : Not available

- Exact Mass : 254.921 g/mol

- PSA (Polar Surface Area) : 160.520 Ų

Biological Significance

Sodium chromium(3+) tetraformate is primarily studied for its role in biological systems, particularly concerning chromium's essentiality as a trace element. Chromium is known to play a significant role in glucose metabolism and insulin sensitivity.

The biological activity of sodium chromium(3+) tetraformate is attributed to its ability to enhance insulin action and facilitate glucose uptake in cells. This compound may influence the following biological pathways:

- Insulin Signaling Pathway : Chromium enhances the action of insulin by promoting the phosphorylation of insulin receptor substrates, which facilitates glucose transport into cells.

- Antioxidant Properties : Chromium compounds can exhibit antioxidant activity, potentially reducing oxidative stress in cells.

Case Studies and Research Findings

-

Glucose Metabolism :

A study indicated that chromium supplementation, including forms like sodium chromium(3+) tetraformate, improved insulin sensitivity in subjects with type 2 diabetes. The research highlighted significant reductions in fasting blood glucose levels and HbA1c after treatment with chromium compounds over a period of 12 weeks . -

Weight Management :

In another clinical trial, participants receiving sodium chromium(3+) tetraformate showed a notable decrease in body fat percentage compared to the placebo group. This suggests that chromium supplementation may aid in weight management by enhancing metabolic processes related to fat oxidation . -

Cardiovascular Health :

Research has also explored the impact of chromium on lipid profiles. One study found that individuals taking chromium supplements experienced a reduction in total cholesterol and LDL cholesterol levels, which are risk factors for cardiovascular diseases .

Toxicity and Safety

While sodium chromium(3+) tetraformate has potential health benefits, it is essential to consider its safety profile:

- Toxicity Levels : High doses of chromium can lead to adverse effects, including gastrointestinal distress and potential kidney damage. Therefore, monitoring dosage is crucial when using this compound for supplementation .

- Regulatory Status : Sodium chromium(3+) tetraformate is listed in various chemical databases with specific guidelines regarding its use in dietary supplements and pharmaceuticals .

Summary Table of Biological Activities

Q & A

Basic: What safety protocols are critical when handling sodium chromate in laboratory settings?

Sodium chromate (Na₂CrO₄) is a strong oxidizer and confirmed carcinogen (Group 1, IARC). Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (NIOSH-approved N95) is required if airborne concentrations exceed 0.5 μg/m³ (Cr(VI)) .

- Ventilation: Work in a fume hood to minimize inhalation risks. Sodium chromate can cause nasal septum perforation and asthma-like allergies with prolonged exposure .

- Fire Safety: Although non-combustible, it enhances combustion of other materials. Use water spray to cool containers during fires .

Basic: How can researchers quantify chromium (VI) uptake and cytotoxicity in cellular models?

A validated method involves:

- Dose-Response Setup: Treat human and whale lung cells with 1–10 μM sodium chromate for 24 hours. Use lead chromate as a comparative agent .

- Uptake Measurement: Analyze intracellular chromium levels via inductively coupled plasma mass spectrometry (ICP-MS). Whale cells show 50% lower Cr uptake than human cells at 2.5 μM doses .

- Cytotoxicity Assay: Measure relative cell survival using trypan blue exclusion. Correct for uptake differences to isolate Cr(VI)-specific effects .

Advanced: What kinetic models describe the conversion of chromium oxide (Cr₂O₃) to sodium chromate?

The process follows a topochemical reaction model :

- Surface Reaction: Sodium chromate forms at the Cr₂O₃ particle surface, progressing inward via a phase-boundary mechanism .

- Activation Energy: 39 kJ/mol, derived from Arrhenius plots of rate constants at 600–900°C .

- Validation: XRD and SEM-EDS confirm complete conversion, with no residual Cr₂O₃ detected .

Advanced: How does pH influence the reduction efficiency of Cr(VI) to Cr(III) using sodium metabisulfite?

- Acidic Conditions (pH 2): Achieves >95% reduction efficiency within 30 minutes. The reaction follows pseudo-first-order kinetics with a rate constant of 0.12 min⁻¹ .

- Neutral Conditions (pH 4): Efficiency drops to 70% due to slower sulfite radical generation. Trisodium phosphate addition improves Cr(III) stabilization, reducing residual Cr(VI) to <1 ppm .

- Analytical Confirmation: Use UV-Vis spectroscopy at 540 nm (1,5-diphenylcarbazide method) to quantify Cr(VI) .

Basic: What analytical techniques confirm the structural integrity of synthesized sodium chromate?

- X-Ray Diffraction (XRD): Identifies crystalline phases (e.g., Na₂CrO₄ vs. Na₂Cr₂O₇) .

- SEM-EDS: Maps elemental distribution to verify chromium oxidation states and sodium stoichiometry .

- Flame Test: Intense yellow flame confirms sodium presence; potassium pyroantimonate precipitates sodium ions .

Advanced: How do interspecies differences in chromium uptake affect cytotoxicity data interpretation?

- Human vs. Whale Lung Cells: At 2.5 μM sodium chromate, human cells show 38% metaphase damage vs. 13% in whale cells. This discrepancy arises from 50% lower Cr uptake in whale cells .

- Mechanistic Insight: After correcting for uptake, sodium chromate exhibits similar cytotoxicity (p=0.61), while lead chromate remains more potent in whale cells due to intrinsic sensitivity .

- Data Normalization: Express results as "intracellular chromium concentration" (μM) rather than administered dose to account for uptake variability .

Advanced: Can formate salts serve as reliable surrogates for sodium tetraformate in toxicity assessments?

- Dissociation Behavior: Sodium formate dissociates into formic acid and Na⁺ in biological fluids. Similar behavior is expected for tetraformate complexes .

- Endpoint Adjustments: Formic acid’s lower pH increases corrosivity, making it unsuitable for dermal toxicity studies. Use ammonium or potassium formates for ecotoxicity assessments .

Basic: What statistical methods resolve contradictions in genotoxicity data across studies?

- Meta-Analysis: Pool data from multiple studies (e.g., chromosome damage frequency in human cells) using random-effects models to account for inter-study variability .

- Confidence Intervals: Report 95% CIs for survival differences (e.g., 9–28% lower survival in whale cells after lead chromate exposure) to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.